

2-Chloro-5-(trifluoromethyl)cinnamic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)cinnamic acid
CAS No.:	1386504-00-2
Cat. No.:	B3034120

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of **2-Chloro-5-(trifluoromethyl)cinnamic Acid**

Abstract

2-Chloro-5-(trifluoromethyl)cinnamic acid is a halogenated and fluorinated derivative of cinnamic acid, a class of compounds extensively explored in medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, making it a molecule of significant interest for drug development professionals. This technical guide provides a comprehensive overview of the molecular structure of **2-Chloro-5-(trifluoromethyl)cinnamic acid**, details robust methodologies for its synthesis and purification, outlines protocols for its structural characterization, and discusses its potential within the framework of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The structure of **2-Chloro-5-(trifluoromethyl)cinnamic acid**, with the molecular formula $C_{10}H_6ClF_3O_2$, is defined by a phenyl ring substituted with a chlorine atom at the C2 position and a trifluoromethyl group at the C5 position. This aromatic core is attached to a propenoic acid side chain.

- **Isomerism:** The double bond in the propenoic acid moiety gives rise to E (trans) and Z (cis) geometric isomers. The trans isomer, where the carboxyl group and the substituted phenyl group are on opposite sides of the double bond, is generally the more thermodynamically stable and commonly synthesized form due to reduced steric hindrance.
- **Key Substituent Effects:**
 - **Trifluoromethyl (-CF₃) Group:** This group is a strong electron-withdrawing moiety and significantly increases the lipophilicity of the molecule. Its inclusion is a common strategy in drug design to enhance metabolic stability and improve cell membrane permeability.
 - **Chloro (-Cl) Group:** As a halogen, chlorine is also electron-withdrawing and contributes to the molecule's overall electronic profile and lipophilicity. Its position can influence binding interactions with biological targets.

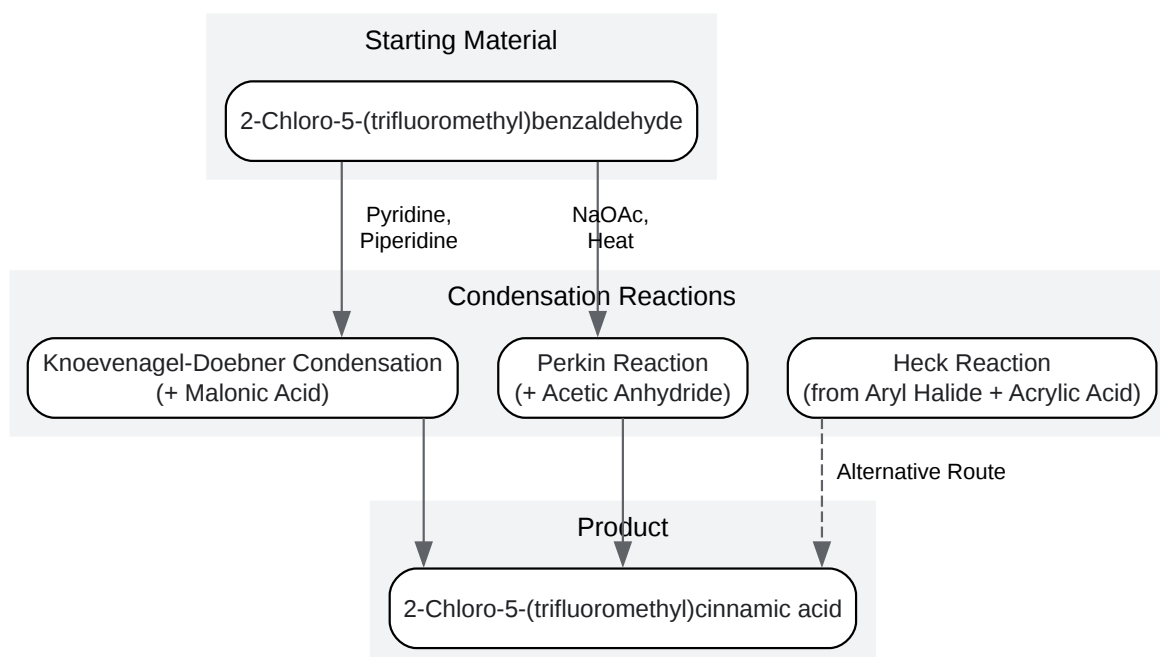
The combination of these substituents makes the aromatic ring electron-deficient and influences the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)cinnamic acid

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₆ ClF ₃ O ₂	
Molecular Weight	250.60 g/mol	
Canonical SMILES	<chem>C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl</chem>	
InChIKey	BRSLZIOZUPZJMY- DAFODLJHSA-N	
Appearance	White to off-white crystalline powder (Expected)	
XlogP (Predicted)	3.4	
Monoisotopic Mass	250.00084 Da	

Synthesis Methodologies

The synthesis of substituted cinnamic acids is well-established in organic chemistry. For **2-Chloro-5-(trifluoromethyl)cinnamic acid**, the most direct and efficient methods involve the condensation of the corresponding benzaldehyde with a compound containing an active methylene group.



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Caption: Primary synthetic routes to cinnamic acid derivatives.

Among the various methods, the Knoevenagel-Doebner condensation is particularly advantageous. It involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst system, typically pyridine as the solvent and a catalytic amount of piperidine. This method is often preferred because it uses malonic acid directly and the reaction conditions facilitate a subsequent decarboxylation, leading to the desired α,β -unsaturated carboxylic acid in good yields. Alternative methods like the Perkin reaction (using acetic anhydride) or the Heck reaction (palladium-catalyzed coupling) are also viable but can sometimes require harsher conditions or more expensive catalysts.

Experimental Protocols

The following protocols provide a self-validating system, where successful synthesis and purification are confirmed by physical and spectroscopic characterization.

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

This protocol describes the synthesis starting from 2-Chloro-5-(trifluoromethyl)benzaldehyde.

Materials:

- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- Malonic acid
- Pyridine (anhydrous)
- Piperidine
- Hydrochloric acid (concentrated)
- Deionized water
- Ice

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and vacuum flask
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (3-4 mL per gram of aldehyde).
- **Catalyst Addition:** Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

- **Condensation:** Heat the reaction mixture to reflux (approx. 90-100 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
- **Isolation:** Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crude product thoroughly with cold deionized water to remove any residual salts and acids.
- **Drying:** Dry the crude **2-Chloro-5-(trifluoromethyl)cinnamic acid** in a vacuum oven or desiccator. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization is a critical step to obtain a high-purity product, essential for biological assays and accurate characterization. A mixed-solvent system of ethanol and water is highly effective for cinnamic acid derivatives.

Procedure:

- **Dissolution:** Place the crude, dried product into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
- **Induce Saturation:** While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point).
- **Clarification:** Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear, saturated solution.
- **Crystallization:** Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

- **Maximize Yield:** Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- **Final Isolation:** Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight.
- **Purity Assessment:** Determine the melting point of the recrystallized product. A sharp melting point range indicates high purity.

Caption: Workflow for synthesis, purification, and validation.

Structural Elucidation and Characterization

The molecular structure of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H NMR:** The spectrum is expected to show distinct signals for the aromatic protons, the two vinylic protons of the acrylate backbone, and the acidic proton of the carboxyl group. The vinylic protons typically appear as doublets with a large coupling constant ($J \approx 16$ Hz), confirming the trans configuration.
 - **^{13}C NMR:** The spectrum will show characteristic peaks for the carboxyl carbon (~ 167 - 170 ppm), the aromatic carbons (some of which will show splitting due to coupling with fluorine), the vinylic carbons, and the carbon of the trifluoromethyl group (typically a quartet).
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~ 2500 - 3300 cm^{-1}), a strong C=O stretch (~ 1680 - 1710 cm^{-1}), a C=C alkene stretch (~ 1625 - 1640 cm^{-1}), and strong C-F stretches from the $-\text{CF}_3$ group.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the calculated molecular weight (250.60 Da). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

- X-ray Crystallography: While not routine for every synthesis, single-crystal X-ray diffraction provides the most definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For cinnamic acids, this technique often reveals planar conformations and hydrogen-bonded dimer formation between carboxylic acid groups in the crystal lattice.

Biological Context and Structure-Activity Relationship (SAR)

The specific structural features of **2-Chloro-5-(trifluoromethyl)cinnamic acid** make it a compelling candidate for biological screening.

- Rationale for Interest: Cinnamic acid derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethyl group is a proven strategy in medicinal chemistry to enhance therapeutic efficacy. Studies on related compounds, such as (trifluoromethyl)cinnamamides, have shown significant anticonvulsant activity.
- Structure-Activity Relationship (SAR) Insights:
 - Core Scaffold: The α,β -unsaturated carbonyl system is a key pharmacophore that can act as a Michael acceptor.
 - Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for activity. SAR studies on other cinnamic acids have shown that electron-withdrawing groups can modulate activity. For example, para- and meta-substituted chloro and trifluoromethyl groups have been shown to enhance the herbicidal or cholinesterase inhibitory activity of different cinnamic acid scaffolds.
 - Lipophilicity and Electronics: The chloro and trifluoromethyl groups increase lipophilicity, which can improve transport across biological membranes, but they also create an electron-deficient aromatic system that can alter target binding interactions.

Caption: Structure-Activity Relationship (SAR) concept for cinnamic acids.

Conclusion

2-Chloro-5-(trifluoromethyl)cinnamic acid represents a strategically designed molecule with significant potential for applications in drug discovery and materials science. Its molecular structure is characterized by key functional groups known to enhance biological performance. The synthetic route via the Knoevenagel-Doebner condensation is robust and efficient, and the resulting compound can be purified to a high degree using standard recrystallization techniques. The comprehensive characterization protocols outlined herein provide a reliable framework for validating its structure and purity, which is a prerequisite for any further investigation into its promising biological activities.

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- [To cite this document: BenchChem. \[2-Chloro-5-\(trifluoromethyl\)cinnamic acid molecular structure\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3034120/docs#2-chloro-5-trifluoromethyl-cinnamic-acid-molecular-structure\]](#)

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